molecular formula C17H18BrNO3S2 B11647960 methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B11647960
M. Wt: 428.4 g/mol
InChI Key: WYYGNXOXBSZQGA-SDNWHVSQSA-N
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Description

Methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound with a fascinating structure. Let’s break it down:

    Methyl Ester: The compound contains a methyl ester group (methyl hexanoate), which contributes to its lipophilicity and solubility.

    Thiazolidine Ring: The central ring is a thiazolidine, characterized by a five-membered ring containing sulfur and nitrogen atoms.

    Bromobenzylidene Group: Attached to the thiazolidine ring, we find a bromobenzylidene moiety, which imparts reactivity and potential biological activity.

Chemical Reactions Analysis

The compound may undergo various reactions:

    Oxidation: Oxidation of the thiazolidine sulfur could yield a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group could form the corresponding alcohol.

    Substitution: The bromobenzylidene group is susceptible to nucleophilic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction) and strong bases (for ester hydrolysis) may be employed.

    Major Products: These reactions could yield diverse products, such as alcohols, thiazolidines, or substituted benzylidene derivatives.

Scientific Research Applications

This compound’s applications span several fields:

    Medicine: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

    Chemistry: Explore its reactivity in organic synthesis.

    Industry: Assess its use in polymerization or as a building block for more complex molecules.

Mechanism of Action

The compound’s mechanism likely involves interactions with cellular targets. Further research is needed to elucidate its precise mode of action.

Properties

Molecular Formula

C17H18BrNO3S2

Molecular Weight

428.4 g/mol

IUPAC Name

methyl 6-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C17H18BrNO3S2/c1-22-15(20)5-3-2-4-10-19-16(21)14(24-17(19)23)11-12-6-8-13(18)9-7-12/h6-9,11H,2-5,10H2,1H3/b14-11+

InChI Key

WYYGNXOXBSZQGA-SDNWHVSQSA-N

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=S

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S

Origin of Product

United States

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